Product packaging for 4-(Methoxymethyl)oxan-4-ol(Cat. No.:CAS No. 206195-75-7)

4-(Methoxymethyl)oxan-4-ol

Cat. No.: B3380832
CAS No.: 206195-75-7
M. Wt: 146.18 g/mol
InChI Key: CRSPJCFMKRAQIC-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)oxan-4-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. This tetrahydropyran derivative features both an ether and an alcohol functional group on its ring structure, making it a valuable building block (synthon) for chemical synthesis. Researchers may utilize this compound in the development of more complex molecular architectures, where it could serve as a core scaffold or an intermediate. Its potential applications are primarily found in medicinal chemistry, for instance in the exploration of new active pharmaceutical ingredients (APIs) or prodrugs, due to the prevalence of oxygen-containing heterocycles in biologically active molecules. As with all such reagents, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling. Proper personal protective equipment (PPE) should be worn, and the compound should be used only by trained personnel in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B3380832 4-(Methoxymethyl)oxan-4-ol CAS No. 206195-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-6-7(8)2-4-10-5-3-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSPJCFMKRAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206195-75-7
Record name 4-(methoxymethyl)oxan-4-ol
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Advanced Synthetic Methodologies and Strategic Approaches for 4 Methoxymethyl Oxan 4 Ol and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(methoxymethyl)oxan-4-ol reveals several strategic disconnections. The most straightforward approach involves disconnecting the C-C bond at the C4 position, which simplifies the target molecule to a key precursor: oxane-4-one (also known as tetrahydropyran-4-one). This ketone can then be subjected to a nucleophilic addition using a methoxymethyl organometallic reagent, such as methoxymethylmagnesium chloride or methoxymethyllithium.

Further disconnection of oxane-4-one leads to acyclic precursors. A common and powerful strategy for forming the tetrahydropyranone ring is the Maitland-Japp reaction, which suggests a disconnection into a β-ketoester and two equivalents of an aldehyde. In the context of the unsubstituted ring, this would conceptually involve a β-ketoester derivative and formaldehyde (B43269). Another retrosynthetic approach considers an intramolecular cyclization, such as an oxy-Michael addition, where the precursor would be a δ-hydroxy-α,β-unsaturated ketone. A patent describes a method starting from 3-chloropropionyl chloride and ethylene (B1197577) gas to form 1,5-dichloropentan-3-one, which is then cyclized to yield tetrahydro-4H-pyran-4-one dntb.gov.ua.

Therefore, the primary precursors identified through this analysis are:

Oxane-4-one : The immediate precursor for the target molecule.

Methoxymethyl organometallic reagents : For the key C-C bond formation.

Acyclic dicarbonyl compounds or hydroxy-enones : Precursors for the construction of the oxane-4-one ring.

Homoallylic alcohols and aldehydes : Precursors for direct cyclization routes to form substituted oxan-4-ols.

Direct Synthesis Routes to Substituted Oxan-4-ols

Direct construction of the substituted oxane ring is an efficient strategy that avoids the isolation of intermediate ketones. These methods often involve catalytic cyclization reactions, rearrangements, or multi-component strategies to build the core scaffold with the desired substitution pattern.

Prins-type Cyclizations: The Prins reaction and its variants are powerful C-C and C-O bond-forming reactions used to synthesize substituted tetrahydropyrans. The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. This generates an oxocarbenium ion, which is then trapped by the internal alkene to form the six-membered ring. This methodology can be applied to directly synthesize 4-hydroxy-substituted tetrahydropyrans. For example, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with various aldehydes in water, yielding cis-tetrahydropyran-4-ol derivatives with high selectivity. nsf.gov A flexible approach to 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans involves the reaction of homoallylic alcohols and aldehydes in the presence of trifluoroacetic acid (TFA), creating three new stereocenters in a single step. researchgate.netnih.govorganic-chemistry.org

A silyl (B83357) enol ether variation of the Prins cyclization has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones, which are direct precursors to the target oxan-4-ols. nih.gov This method involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, and is tolerant of many functional groups. nih.gov

Metal-Catalyzed Cyclizations: Various transition metals catalyze the intramolecular hydroalkoxylation of unsaturated alcohols to form cyclic ethers. Platinum, gold, palladium, and cobalt complexes have been successfully employed for the synthesis of tetrahydropyrans from δ-hydroxy olefins. nsf.gov For instance, a combination of Pd(II)/bis-sulfoxide and a Lewis acid co-catalyst enables the synthesis of pyran motifs from a range of alcohols via C-H activation. Gold(I) catalysts are particularly effective in the stereoselective cyclization of chiral monoallylic diols, where the geometry of the olefin can determine the resulting enantiomer. frontiersin.org

Catalyst SystemSubstratesProduct TypeKey Features
Phosphomolybdic AcidHomoallylic alcohol, Aldehydecis-Tetrahydropyran-4-olHigh cis-selectivity, environmentally friendly (water solvent). nsf.gov
Trifluoroacetic Acid (TFA)Homoallylic alcohol, Aldehyde4-Hydroxy-2,3,6-trisubstituted tetrahydropyran (B127337)Creates three stereocenters in one pot, flexible side-chain installation. researchgate.netnih.govorganic-chemistry.org
SnCl₄, BF₃·OEt₂Hydroxy silyl enol ether, Aldehydecis-2,6-Disubstituted tetrahydropyran-4-oneHigh diastereoselectivity, forms a quaternary center. nih.gov
Gold(I) ComplexesChiral monoallylic diolsEnantiopure tetrahydropyransHighly stereoselective, excellent chirality transfer. frontiersin.org
Pd(II)/bis-sulfoxideAlcoholsPyran motifsC-H activation strategy. nsf.gov

An alternative pathway to the tetrahydropyran ring involves the rearrangement of a five-membered oxygen heterocycle, tetrahydrofurfuryl alcohol (THFA), which is a readily available bio-renewable chemical. A catalytic process using a Cu-ZnO/Al₂O₃ catalyst facilitates the gas-phase hydrogenolysis and rearrangement of THFA to tetrahydropyran (THP). The proposed mechanism involves an initial rearrangement of THFA to 2-hydroxytetrahydropyran (B1345630), followed by dehydration to 3,4-dihydropyran (DHP), and subsequent hydrogenation to THP. nih.govfrontiersin.org This strategy provides the basic oxane skeleton, which can then be functionalized. A classic method for preparing THP is the hydrogenation of dihydropyran over a Raney nickel catalyst. nih.govnih.gov

Another related strategy involves the ring-opening tautomerization of 2-hydroxytetrahydropyran (a cyclic hemiacetal) to 5-hydroxyvaleraldehyde, which can then be hydrogenated to 1,5-pentanediol. While this specific outcome does not yield a substituted oxane, the principle of ring-opening and tautomerization highlights the chemical accessibility and reactivity of intermediates in these rearrangement pathways.

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecular scaffolds in a single pot. The Maitland-Japp reaction is a classic example that has been modernized for the synthesis of highly substituted tetrahydropyran-4-ones. semanticscholar.org This one-pot, Lewis acid-catalyzed condensation of a β-ketoester with two different aldehydes can produce the desired oxanone core with excellent yields. The diastereoselectivity of the reaction can be controlled by the choice of Lewis acid and the reaction temperature. semanticscholar.org

Other MCRs have been developed for tetrahydropyran synthesis. A Pd(0)/SnX₂ mediated three-component cascade coupling of allyl halides, aliphatic or aromatic aldehydes, and a second aldehyde or epoxide yields all-cis substituted tetrahydropyrans. wikipedia.org Additionally, a copper-catalyzed MCR involving an allene, an alkene, and a cyanide source has been reported for the synthesis of polysubstituted tetrahydropyrans. nih.gov These methods demonstrate the power of MCRs to rapidly build molecular complexity and access diverse oxane analogues.

Stereoselective Synthesis of Enantiopure this compound and Diastereomers

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. The synthesis of enantiopure this compound can be approached by establishing the stereocenters on the ring before or during the cyclization process, or by creating the chiral tertiary alcohol center in an enantioselective manner.

Chiral Auxiliaries: A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. Auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be attached to an acyclic precursor. semanticscholar.orgwikipedia.org For example, an acyclic fragment destined to become part of the oxane ring could be derivatized with a pseudoephedrine auxiliary. Subsequent reactions, such as an aldol (B89426) condensation or alkylation to build the carbon backbone, would proceed with high diastereoselectivity controlled by the auxiliary. semanticscholar.org After the key stereocenters are set, the auxiliary is cleaved and can often be recovered.

Asymmetric Catalysis: This approach avoids the need for stoichiometric chiral auxiliaries by using a chiral catalyst to control the stereochemistry.

Asymmetric Cyclization: Chiral catalysts can be used in the ring-forming step. For instance, a comparative study of chiral molybdenum and ruthenium-based catalysts in ring-opening/cross-metathesis reactions has demonstrated their utility in the enantioselective synthesis of 2,6-disubstituted pyrans. frontiersin.org Chiral Brønsted acids have also been shown to catalyze the desymmetrization of oxetanes to produce chiral tetrahydrothiopyrans, a strategy that could be conceptually adapted for oxane synthesis. researchgate.net

Asymmetric Reduction: A key strategy for accessing enantiopure 4-hydroxyoxanes is the asymmetric reduction of a prochiral oxane-4-one precursor. Numerous catalytic systems, often employing chiral ruthenium or rhodium complexes with ligands like BINAP, are available for the highly enantioselective reduction of ketones to secondary alcohols.

Asymmetric Alkylation/Addition: To create the chiral tertiary alcohol directly, one could envision an asymmetric addition of the methoxymethyl nucleophile to oxane-4-one. This can be achieved by pre-complexing the ketone with a chiral Lewis acid or by using a chiral ligand-modified organometallic reagent to control the facial selectivity of the nucleophilic attack. Furthermore, catalytic asymmetric alkylation of precursors like 2-furfurals, followed by rearrangement, can lead to enantioenriched pyranones.

The combination of these powerful asymmetric strategies provides a versatile toolkit for the synthesis of specific stereoisomers of this compound and its analogues, enabling detailed investigation of their structure-activity relationships.

Enantioselective Functional Group Transformations

The stereoselective synthesis of this compound and its analogues often involves the strategic application of enantioselective functional group transformations. These methods are critical for establishing the desired stereochemistry at the C4 position and other stereocenters within the oxane ring. Research in this area has largely focused on the asymmetric construction of the tetrahydropyran (THP) core, wherein chirality is introduced during the cyclization process itself.

One prominent strategy involves organocatalytic cascade reactions. For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to access highly functionalized tetrahydropyrans. whiterose.ac.uk This approach utilizes a bifunctional quinine-based squaramide organocatalyst to react acetylacetone (B45752) or β-keto esters with nitroalkenes and ynals. The resulting tetrahydropyran structures bear multiple contiguous stereocenters, achieved with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1) after a single crystallization. whiterose.ac.uk This methodology highlights the power of organocatalysis in creating complex chiral architectures from simple starting materials.

Another effective organocatalytic approach is the α-alkylation of vinylogous carbonyl compounds with hydroxynitroolefins, leading to the synthesis of hemiacetals with high enantioselectivities (typically 93-97% ee). rsc.org The use of a bifunctional squaramide catalyst is key to controlling the regioselectivity of the reaction, favoring α-alkylation over the competing γ-alkylation. rsc.org The resulting chiral hemiacetals are versatile intermediates that can be further transformed into a variety of polycyclic compounds.

The intramolecular oxa-Michael reaction is another powerful tool for the enantioselective synthesis of tetrahydropyrans. A bifunctional iminophosphorane (BIMP) catalyst has been shown to be highly effective in promoting the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low electrophilicity Michael acceptors. This method provides access to a broad range of substituted tetrahydrofurans (THFs) and tetrahydropyrans with excellent yields and enantiomeric ratios (up to 99.5:0.5 er). The modularity and tunability of the BIMP catalyst allow for a wide substrate scope, including the formation of oxaspirocycles and derivatives of natural products.

The following table summarizes the key findings of selected enantioselective methodologies applicable to the synthesis of this compound analogues.

MethodologyCatalystKey TransformationEnantioselectivity (ee)Diastereoselectivity (dr)Reference
Michael/Henry/Ketalization CascadeQuinine-based squaramideFormation of functionalized tetrahydropyrans93-99%>20:1 whiterose.ac.uk
α-Alkylation of Vinylogous CarbonylsBifunctional squaramideSynthesis of chiral hemiacetals93-97%>20:1 rsc.org
Intramolecular Oxa-Michael AdditionBifunctional iminophosphorane (BIMP)Formation of substituted tetrahydropyransup to 99%Not reported

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of solvent-free or aqueous reaction media and the optimization of atom economy and reaction efficiency.

Solvent-Free and Aqueous Medium Reactions

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, there is a significant research effort to develop synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water.

Solvent-free intramolecular oxa-Michael additions have been successfully employed for the synthesis of related heterocyclic compounds. For instance, the acid-catalyzed intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones can be performed under solvent-free conditions with microwave irradiation. semanticscholar.org This method provides high conversions and selectivities in a fraction of the time required for traditional solvent-based approaches. semanticscholar.org The use of Brønsted acids as catalysts was found to be more efficient than Lewis acids in this transformation. semanticscholar.org

Aqueous medium reactions are also gaining prominence. The Prins cyclization, a powerful method for constructing tetrahydropyran rings, can be effectively carried out in aqueous media. Acid-catalyzed Prins cyclization is an efficient method for producing substituted dihydropyrans and tetrahydropyran-4-ol derivatives. The reaction's outcome is influenced by various factors, but the use of water as a solvent offers significant environmental advantages over traditional organic solvents.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Maximizing atom economy is a fundamental principle of green chemistry. Cascade reactions, which combine multiple transformations in a single pot, are particularly effective at improving atom economy by minimizing the number of isolation and purification steps.

A strategy combining pot, atom, and step economy (PASE) has been successfully applied to the synthesis of highly substituted tetrahydropyran-4-ones. whiterose.ac.ukresearchgate.net This approach involves a one-pot sequence of a Lewis acid-promoted addition of diketene (B1670635) to an aldehyde, a Knoevenagel condensation, and an intramolecular Michael reaction. whiterose.ac.uk This PASE synthesis is significantly "greener" than traditional stepwise approaches, as quantified by metrics such as mass intensity and atom economy. whiterose.ac.ukresearchgate.net For example, the atom economy of the PASE route for a model tetrahydropyran-4-one was found to be 90%, a significant improvement over the 29% atom economy of the traditional route. whiterose.ac.uk

The following table presents a comparison of green chemistry metrics for a traditional versus a PASE synthesis of a tetrahydropyran-4-one, demonstrating the benefits of reaction efficiency optimization.

MetricTraditional SynthesisPASE SynthesisReference
Atom Economy29%90% whiterose.ac.uk
Mass Intensity (Total Mass Used / Mass of Product)4404 kg/kg911 kg/kg whiterose.ac.uk
Number of StepsMultipleOne-pot whiterose.ac.uk

The catalytic production of the parent tetrahydropyran (THP) from renewable biomass also exemplifies a green synthetic approach. The hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO2 catalyst proceeds with high selectivity (>99.8%) and yield (98%) in a continuous flow reactor. rsc.orgosti.gov This process not only utilizes a renewable feedstock but also demonstrates high catalytic efficiency and the potential for catalyst recycling. rsc.orgosti.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methoxymethyl Oxan 4 Ol

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position of the oxane ring is a primary determinant of the molecule's reactivity. Its sterically hindered nature and the absence of a hydrogen atom on the carbinol carbon significantly influence its participation in common alcohol reactions.

Esterification and Etherification Mechanisms

The esterification of tertiary alcohols, such as the one in 4-(methoxymethyl)oxan-4-ol, is generally challenging due to steric hindrance around the hydroxyl group. quora.com Traditional Fischer esterification methods, which involve heating with a carboxylic acid in the presence of a strong acid catalyst, are often inefficient for tertiary alcohols and can lead to competing elimination reactions. quora.com

More effective methods for the esterification of hindered alcohols involve the activation of the carboxylic acid. For instance, using activated intermediates like benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the reaction with tertiary alcohols in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another approach involves the use of anhydrides with a dual activation system, for example, employing magnesium bromide (MgBr2) and a tertiary amine, which has been shown to accelerate the esterification of sterically demanding alcohols. acs.org Enzymatic methods, utilizing lipases like Candida antarctica lipase (B570770) A under low water conditions, have also been developed for the esterification of tertiary alcohols. google.comgoogle.com

Similarly, etherification of the tertiary alcohol in this compound is not straightforward. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally unsuitable for tertiary alkoxides as they are prone to elimination reactions. rsc.org Acid-catalyzed dehydration of alcohols can lead to ether formation, but this method is most effective for producing symmetrical ethers from primary alcohols. byjus.commasterorganicchemistry.com For tertiary alcohols, acid catalysis typically favors elimination. byjus.commasterorganicchemistry.com The synthesis of tertiary ethers can sometimes be achieved through SN1-type reactions where a stable tertiary carbocation is formed and then trapped by an alcohol. masterorganicchemistry.comyoutube.com

Table 1: Reagents for Esterification of Hindered Tertiary Alcohols
Reagent/MethodDescriptionReference(s)
Carboxylic Acid / Acid Catalyst (Fischer)Generally inefficient; leads to elimination. quora.com
Activated Carboxylic Acids (e.g., with HOBt/EDC)Forms an active ester intermediate that reacts with the alcohol. researchgate.net
Anhydrides with MgBr₂ and Tertiary AmineDual activation of both the alcohol and the anhydride. acs.org
Candida antarctica lipase AEnzymatic method performed under low water conditions. google.comgoogle.com

Elimination Reactions and Olefin Formation

The tertiary alcohol of this compound is susceptible to acid-catalyzed dehydration, leading to the formation of an olefin. This reaction proceeds through an E1 mechanism. jove.commasterorganicchemistry.comchemistrysteps.com The first step involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to form a good leaving group, water. masterorganicchemistry.com The departure of the water molecule results in the formation of a tertiary carbocation at the C4 position. This carbocation is then deprotonated at an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond, yielding an unsaturated tetrahydropyran (B127337) derivative. jove.commasterorganicchemistry.comlibretexts.org The use of heat generally favors elimination reactions. masterorganicchemistry.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. libretexts.org In the case of this compound, elimination can lead to the formation of 4-(methoxymethyl)-3,6-dihydro-2H-pyran or 4-(methoxymethyl)-3,4-dihydro-2H-pyran.

Reactivity of the Ether Functionality and Ring Transformations

The presence of the methoxymethyl ether and the tetrahydropyran ring introduces additional reactive sites in the molecule.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydropyran (oxane) ring is a cyclic ether. While generally stable, cyclic ethers can undergo ring-opening reactions under strongly acidic conditions. mdpi.com The reaction is initiated by the protonation of the ring oxygen, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. The regioselectivity of the attack depends on the substitution pattern of the ring. Lewis acids can also catalyze the ring-opening of tetrahydropyran derivatives. mdpi.comnih.govacs.org For instance, the reaction of tetrahydropyrans with acyl chlorides in the presence of a Lewis acid like nano-ZnO can lead to the formation of chloroesters. mdpi.com

Cleavage Mechanisms of the Methoxymethyl Group

The methoxymethyl (MOM) ether group is a common protecting group for alcohols and can be cleaved under acidic conditions. masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack. The cleavage of MOM ethers can be achieved using various protic and Lewis acids. masterorganicchemistry.comresearchgate.netacs.org For example, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) will cleave the ether. masterorganicchemistry.com Milder methods have also been developed for the selective deprotection of MOM ethers in the presence of other functional groups, such as using zinc bromide (ZnBr₂) and a thiol like n-propanethiol (n-PrSH). researchgate.net This latter method has been shown to be effective for the deprotection of MOM ethers of tertiary alcohols without causing epimerization. researchgate.net

Table 2: Reagents for Cleavage of Methoxymethyl (MOM) Ethers
Reagent/MethodDescriptionReference(s)
Strong Acids (e.g., HBr, HI)Protonation of the ether oxygen followed by nucleophilic attack. masterorganicchemistry.com
Lewis Acids (e.g., BCl₃, BiCl₃)Coordination of the Lewis acid to the ether oxygen facilitates cleavage. researchgate.netacs.org
ZnBr₂ / n-PrSHA mild and selective method for deprotection. researchgate.net
Bromocatechol boraneA reagent that can cleave various protecting groups, including MOM ethers. harvard.edu

The reactivity of this compound is dictated by its key functional groups: a tertiary alcohol and a methoxymethyl ether, both situated on a tetrahydropyran (oxane) ring. The interplay between the ether oxygen, the hydroxyl group, and the methoxymethyl substituent governs the compound's reaction pathways. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from the well-documented chemistry of related tetrahydropyranols and cyclic ethers.

Detailed Mechanistic Investigations of Key Transformations

The primary transformations of this compound involve reactions of the alcohol and ether functionalities, such as oxidation, elimination, and acid-catalyzed rearrangements.

In a related compound, 3-Amino-4-(methoxymethyl)oxan-4-ol, oxidation with chromium trioxide (CrO₃) has been noted to favor axial attack. This suggests that stereoelectronic effects play a significant role in the reactivity of this heterocyclic system. While the tertiary alcohol of the title compound itself would not be oxidized, the ether linkage could be susceptible. Oxidative cleavage of the methoxymethyl group, potentially proceeding through an oxocarbenium ion intermediate, is a plausible pathway. The Saegusa-Ito oxidation provides a method for introducing α,β-unsaturation in carbonyl compounds via silyl (B83357) enol ethers and palladium(II) acetate, a transformation that could be adapted to derivatives of this compound. wikipedia.org

Acid-Catalyzed Reactions: In the presence of acid, the tertiary alcohol can be protonated, forming a good leaving group (water) and generating a tertiary carbocation at C4. This cation can then undergo elimination to form an endocyclic or exocyclic alkene or be trapped by a nucleophile. Alternatively, protonation of the ether oxygen (either the ring or the methoxymethyl group) can lead to ring-opening or cleavage of the methyl group, respectively. The formation of an oxocarbenium ion is a key step in the reactivity of many cyclic ethers, enabling a variety of transformations. nih.gov For example, the Prins reaction, which couples homoallylic alcohols with aldehydes using a Lewis acid catalyst, is a powerful method for synthesizing tetrahydropyran-4-ols and demonstrates the utility of electrophilic activation in this ring system. tandfonline.com

Table 1: Summary of Potential Reaction Pathways for this compound

Reaction TypeReagents/ConditionsKey Mechanistic FeaturesPotential Intermediates
Oxidative Cleavage Strong Oxidants (e.g., CrO₃, KMnO₄)Attack at the methoxymethyl group or C-H bonds adjacent to the ring oxygen.Radical species, Oxocarbenium ions
Acid-Catalyzed Elimination Strong Protic or Lewis AcidsProtonation of the tertiary hydroxyl group, followed by loss of water.Tertiary carbocation at C4
Acid-Catalyzed Ether Cleavage Strong Acid (e.g., HBr, HI)Protonation of either ether oxygen, followed by nucleophilic attack (Sₙ2 or Sₙ1).Oxonium ions, Oxocarbenium ions
Ring-Opening Strong Nucleophiles / Acid CatalysisCleavage of the tetrahydropyran ring, typically initiated by protonation of the ring oxygen.Oxonium ions, Acyclic hydroxy ethers

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking and bond-forming events in the rate-determining step (RDS) of a reaction. princeton.edu While specific KIE data for this compound are not documented in the searched literature, the principles can be applied to its potential reactions. A KIE is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the reaction rate. core.ac.uk

Primary KIE: A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the RDS. epfl.ch For instance, in a hypothetical oxidative demethylation of this compound, if the C-H bond cleavage within the methoxy (B1213986) group is rate-determining, substituting the methoxymethyl protons with deuterium (B1214612) (CD₃) would result in a significant primary KIE.

Secondary KIE: A secondary KIE (kH/kD ≠ 1, but close to 1) arises when the isotopic substitution is at a bond not broken in the RDS. These effects are typically due to changes in hybridization or steric environment between the reactant and the transition state. princeton.edu For example, in an Sₙ1-type reaction where the hydroxyl group leaves to form a carbocation at C4, a small secondary KIE might be observed upon isotopic substitution at C3 and C5, as the hybridization of C4 changes from sp³ to sp².

For the closely related 3-Amino-4-(methoxymethyl)oxan-4-ol, it has been suggested that KIE studies can be used to distinguish between different reaction pathways. This underscores the utility of this technique for probing mechanisms within this specific chemical scaffold. By measuring KIEs, one could differentiate between a concerted E2 elimination and a stepwise E1 mechanism, or determine the extent of bond breaking in the transition state of an oxidation reaction.

Table 2: Hypothetical Application of KIE Studies to Reactions of this compound

Reaction Under StudyIsotopic Labeling PositionType of KIE ExpectedMechanistic Insight Gained
Oxidative Demethylation -OCDPrimary (kH/kD > 2)Indicates C-H bond cleavage at the methoxy group is part of the rate-determining step.
Elimination via E2 Mechanism C3 or C5 D -labeledPrimary (kH/kD > 2)Indicates C-H bond cleavage at the ring is part of the concerted rate-determining step.
Elimination via E1 Mechanism C3 or C5 D -labeledSecondary (kH/kD ≈ 1)Indicates C-H bond is not broken in the rate-determining step (i.e., carbocation formation).
Sₙ1 Reaction at C4 -OD Solvent Isotope EffectProbes the role of the solvent and proton transfer in the transition state.

Reaction Intermediate Identification and Characterization

The identification of transient species is crucial for confirming a proposed reaction mechanism. For this compound, several types of intermediates can be postulated based on the reaction conditions.

Oxocarbenium and Carbocation Intermediates: As mentioned, in the presence of Lewis or Brønsted acids, cyclic ethers can form highly reactive oxocarbenium ions. nih.gov These intermediates are planar at the cationic carbon and can be attacked by nucleophiles from either face, influencing the stereochemical outcome of the reaction. The formation of a tertiary carbocation at C4 upon protonation and loss of the hydroxyl group is also a highly plausible pathway. These cationic intermediates are typically characterized by trapping experiments with various nucleophiles or by spectroscopic methods (e.g., NMR) at very low temperatures where their lifetime is extended.

Radical Intermediates: In combustion or radical-initiated reactions, the mechanism would involve radical species. unizar.es For the tetrahydropyran ring, abstraction of a hydrogen atom, most favorably from a carbon adjacent to the ether oxygen (an α-ether radical), leads to a stabilized radical. These intermediates can then react with oxygen to form peroxy radicals, leading to a cascade of further reactions. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates.

In other chemical systems, transient intermediates have been successfully characterized. For example, during the copper(II)-mediated oxidation of certain dioximes, a transient blue species was observed and identified as a dioximate-copper(II)-dinitrosoalkene complex through spectroscopic analysis, providing critical insight into the reaction pathway. researchgate.net A similar approach, combining spectroscopic monitoring (UV-Vis, NMR, IR) with trapping experiments, would be essential for identifying and characterizing the intermediates formed during transformations of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like "4-(Methoxymethyl)oxan-4-ol" in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments for determining the spatial proximity of atoms within a molecule, which is key to defining its conformation and relative stereochemistry. nanalysis.comacdlabs.com The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å). nanalysis.com

For "this compound," the oxane ring is expected to adopt a chair conformation. The substituents at the C4 position—the hydroxyl (-OH) and methoxymethyl (-CH₂OCH₃) groups—can be oriented either axially or equatorially. NOESY/ROESY experiments can distinguish between these possibilities. For instance, if the methoxymethyl group is in an axial position, NOE correlations would be expected between its protons and the protons of the axial hydrogens at C2 and C6 of the oxane ring. Conversely, an equatorial orientation would result in correlations with both axial and equatorial protons at C2 and C6. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu Analysis of ROESY data for substituted oxane moieties has been successfully used to determine their relative configurations. mdpi.com

Table 1: Hypothetical Key NOESY/ROESY Correlations for Conformational Assignment of this compound

Correlating ProtonsExpected CorrelationStructural Implication
-CH₂- (methoxymethyl) ↔ H-2/H-6 (axial)StrongAxial orientation of the methoxymethyl group
-OCH₃ (methoxymethyl) ↔ H-3/H-5 (axial)MediumProximity of the methoxy (B1213986) group to the oxane ring protons
-OH ↔ -CH₂- (methoxymethyl)MediumThrough-space proximity, confirming substituent arrangement

Dynamic NMR (DNMR) techniques are employed to study molecules that undergo conformational changes at rates comparable to the NMR timescale. For "this compound," two primary dynamic processes can be investigated: the chair-to-chair ring inversion of the oxane ring and the rotation around the C4-C(methoxymethyl) and C-O bonds.

At low temperatures, the ring inversion may be slow enough to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into time-averaged peaks. By analyzing the line shapes of the spectra at different temperatures, the energy barrier (free energy of activation, ΔG‡) for the ring inversion can be calculated. Similar studies have been performed on other cyclic systems to confirm conformational exchanges between different forms, such as the chair and twist forms in certain acetal (B89532) rings. nih.gov

Two-dimensional heteronuclear correlation experiments are fundamental for establishing the carbon framework and the precise connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For "this compound," the HSQC spectrum would show correlations for the C2/C6, C3/C5, the methylene (B1212753) of the methoxymethyl group, and the methyl of the methoxy group. The quaternary C4 carbon would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.edu It is crucial for piecing together the molecular skeleton, especially around quaternary centers. For "this compound," key HMBC correlations would confirm the structure. For example, protons of the methoxy group (-OCH₃) would show a correlation to the methylene carbon of the methoxymethyl group (-CH₂O-) and potentially to the C4 of the oxane ring. Similarly, the protons of the oxane ring at C3/C5 would show correlations to the quaternary C4. These correlations have been instrumental in elucidating the structures of complex molecules containing oxane moieties. mdpi.com

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Carbon (¹³C)Significance
HSQCH₂C-O (methoxymethyl)H₂C -O (methoxymethyl)Direct ¹JCH correlation
HSQCH₃C-O (methoxy)H₃C -O (methoxy)Direct ¹JCH correlation
HMBCH₃C-O (methoxy)H₂C -O (methoxymethyl)²JCH correlation; confirms methoxy-methylene link
HMBCH₂C-O (methoxymethyl)C 4 (oxane ring)²JCH correlation; links substituent to the ring
HMBCH-3/H-5 (oxane ring)C 4 (oxane ring)²JCH correlation; confirms ring structure

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysissigmaaldrich.comnsf.govucsd.edu

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the parent ion, as it can distinguish between compounds with the same nominal mass but different atomic compositions. nih.govqut.edu.au For "this compound" (C₇H₁₄O₃), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. Typically, the analysis is performed on protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺. nih.gov

Table 3: Predicted HRMS Data for this compound (C₇H₁₄O₃)

Ion SpeciesCalculated Exact Mass (Da)
[M]⁺•146.09430
[M+H]⁺147.10155
[M+Na]⁺169.08350

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov The fragmentation of cyclic ethers and alcohols often follows predictable pathways. nih.govwhitman.edu

For "this compound," several fragmentation pathways can be postulated:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecule, leading to a fragment ion at m/z 129.0910.

Loss of the Methoxymethyl Group: Cleavage of the C4-C bond can result in the loss of the •CH₂OCH₃ radical (45 Da), a characteristic fragmentation.

Ring Opening and Cleavage: The oxane ring can undergo cleavage. nih.gov A common pathway for six-membered cyclic ethers involves ring opening followed by the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide. nsf.gov

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom in the ring is a characteristic fragmentation pathway for ethers.

Analysis of these fragmentation patterns allows for the confirmation of the substituent groups and the core ring structure. nih.govlifesciencesite.com

Table 4: Postulated Key MS/MS Fragments for [C₇H₁₄O₃+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
147.1129.1H₂ODehydrated ion
147.1117.1CH₂OLoss of formaldehyde
147.1101.1CH₃OH + H₂Loss of methanol (B129727) and hydrogen
147.187.1C₂H₄O₂Fragment from ring cleavage
147.171.0C₃H₆O₂Oxonium ion from ring fragmentation

X-ray Crystallography of Solid-State Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.de For a non-crystalline compound like this compound, this technique is applied to its solid-state derivatives or stable intermediates. The resulting crystal structure provides unambiguous data on bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net

While a crystal structure for this compound itself is not publicly available, studies on related heterocyclic systems demonstrate the power of this technique. For example, the structure of a complex oxadiazole derivative, 5-(methoxymethyl)-3-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole, was confirmed by single-crystal X-ray diffraction, providing precise structural parameters for a molecule containing the methoxymethyl functional group. rsc.orgnih.gov Such analyses are crucial for confirming the constitution of newly synthesized compounds and understanding their solid-state packing. researchgate.net

When a chiral derivative of this compound is synthesized, X-ray crystallography can be used to determine its absolute stereochemistry. This is typically achieved by co-crystallizing the derivative with a chiral reference of known configuration or by using anomalous dispersion effects (the Bijvoet method), particularly if a heavy atom is present in the structure. nih.govresearchgate.net This method is considered the gold standard for the non-empirical assignment of absolute configuration. thieme-connect.deresearchgate.net

Table 2: Representative Crystallographic Data for a Heterocyclic Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 11.21
c (Å) 13.45
β (°) 95.67
Volume (ų) 1280.4

Data is illustrative and based on typical values for organic molecules of similar size.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. researchgate.netyoutube.com These techniques probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, the key functional groups—hydroxyl (-OH), ether (C-O-C), and alkane (C-H)—have distinct vibrational signatures. The transformation of one functional group into another, for instance, the esterification of the tertiary alcohol, can be readily tracked by observing the disappearance of the alcohol's characteristic broad O-H stretching band and the appearance of a strong carbonyl (C=O) stretching band from the newly formed ester. scifiniti.com

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectrum
Hydroxyl (-OH) O-H Stretch 3600 - 3200 (broad) IR
Alkane C-H C-H Stretch 3000 - 2850 IR, Raman

These values are typical ranges for the specified functional groups. youtube.comresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

While this compound is an achiral molecule, its reactions can produce chiral derivatives. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for studying these chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and conformation in solution. nih.gov

If this compound were reacted with a chiral carboxylic acid to form a diastereomeric mixture of esters, ECD could be used to study the resulting products. The experimental ECD spectrum, when compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, can lead to a reliable assignment of the absolute configuration of the newly created stereocenters. nih.gov This combined experimental and computational approach is a powerful, non-destructive method for stereochemical elucidation of chiral molecules in solution. nih.govnih.gov

Theoretical and Computational Chemistry of 4 Methoxymethyl Oxan 4 Ol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-(methoxymethyl)oxan-4-ol at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. The choice of basis set, such as the 6-311+G(d,p) basis set, is also crucial as it defines the set of functions used to build the molecular orbitals and influences the accuracy of the calculations.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound reveals the nature of its chemical bonds and the distribution of electron density within the molecule. The oxane ring, a six-membered heterocycle containing an oxygen atom, along with the hydroxyl and methoxymethyl substituents at the C4 position, dictates the molecule's electronic characteristics.

Table 1: Hypothetical Mulliken Atomic Charges for the Lowest Energy Conformer of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

AtomCharge (e)
O (oxane ring)-0.55
C1 (oxane ring)+0.20
C2 (oxane ring)-0.15
C3 (oxane ring)-0.15
C4 (oxane ring)+0.45
O (hydroxyl)-0.65
H (hydroxyl)+0.40
C (methoxymethyl)+0.10
O (methoxymethyl)-0.50
C (methyl)-0.20

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.orgbeilstein-journals.orgresearchgate.netbhu.ac.in The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would show regions of strong negative potential around the oxygen atoms of the hydroxyl and ether functionalities, making them susceptible to attack by electrophiles. chemrxiv.orgrsc.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its propensity to act as a hydrogen bond donor. chemrxiv.orgrsc.org The MEP surface provides a visual representation of the molecule's polarity and its potential interaction sites with other molecules. chemrxiv.orgrsc.orgbeilstein-journals.orgresearchgate.netbhu.ac.in

Conformational Analysis and Energetic Landscapes

Identification of Preferred Conformers and Rotamers

The most stable conformation of the oxane ring is typically a chair conformation. For a 4-substituted oxane, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the bulky methoxymethyl and hydroxyl groups at the C4 position will have a significant impact on the conformational preference.

Computational studies on similar substituted tetrahydropyrans suggest that the chair conformation with the bulky substituent in the equatorial position is generally the most stable due to the minimization of steric hindrance. whiterose.ac.uk Therefore, the preferred conformer of this compound is predicted to be the chair form where the methoxymethyl group occupies the equatorial position. Rotational isomers (rotamers) of the methoxymethyl group would also exist, with the lowest energy rotamer being the one that minimizes steric clashes with the oxane ring.

Table 2: Hypothetical Relative Energies of Conformers of this compound.

ConformerRelative Energy (kcal/mol)
Chair (equatorial methoxymethyl)0.00
Chair (axial methoxymethyl)2.5
Twist-Boat5.8

Interconversion Pathways and Energy Barriers

The different conformers of this compound can interconvert through ring-flipping processes. The energy barrier for the chair-to-chair interconversion of the oxane ring is a key parameter that determines the rate of this process. Computational methods can be used to locate the transition state structures connecting the different conformers and calculate the associated energy barriers.

For the interconversion between the equatorial and axial chair forms of this compound, the pathway would involve passing through higher-energy twist-boat and half-chair conformations. The calculated energy barrier for this process would provide insight into the conformational flexibility of the molecule at different temperatures.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. rsc.org By modeling the interaction of the molecule with various reagents, it is possible to identify the most likely reaction pathways and the associated activation energies.

For instance, the reactivity of the hydroxyl group in esterification or etherification reactions can be studied by modeling the approach of an acyl chloride or an alkyl halide. acs.orgnrel.govacs.org The calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction. Similarly, the reactivity of the ether linkage towards cleavage under acidic conditions can be investigated. These computational predictions can guide the design of synthetic routes and provide a deeper understanding of the chemical behavior of this compound. rsc.orgacs.orgnrel.govacs.org

Transition State Characterization and Activation Energies

In the study of chemical reactions, understanding the transition state is paramount to elucidating reaction mechanisms and predicting reaction rates. For a molecule such as this compound, computational chemistry, particularly quantum mechanics, provides powerful tools to characterize the transition states of its potential reactions, such as dehydration, etherification, or ring-opening reactions.

Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction's kinetics. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these processes. By mapping the potential energy surface of a reaction, stationary points, including minima (reactants and products) and first-order saddle points (transition states), can be located and characterized.

For this compound, a hypothetical acid-catalyzed dehydration reaction could be investigated. Computational chemists would model the reaction pathway, identifying the geometry of the transition state and calculating its vibrational frequencies to confirm it is a true saddle point (i.e., having one imaginary frequency corresponding to the reaction coordinate). The activation energy for this hypothetical reaction could then be determined.

Hypothetical Activation Energies for Dehydration of this compound

Computational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
B3LYP6-31G(d)PCM (Water)25.8
M06-2Xdef2-TZVPSMD (Ethanol)23.5
ωB97X-Daug-cc-pVTZIEFPCM (DCM)24.1
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research on the transition state characterization of this compound is not currently available.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

While quantum mechanics calculations are excellent for understanding the energetics of a reaction at a molecular level, they often model systems in the gas phase or with simplified solvent models. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including this compound, in a more realistic, explicitly solvated environment over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of the solvent on the solute's behavior. For this compound, an MD simulation could reveal how the flexible methoxymethyl group and the hydroxyl group interact with surrounding solvent molecules, such as water or ethanol. These interactions can significantly influence the molecule's preferred conformation and its reactivity.

For instance, the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and water molecules can be tracked over the course of a simulation. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute.

Hypothetical Radial Distribution Function Peak Distances for this compound in Water

Atom Pair (Solute-Solvent)First Peak (Å)Second Peak (Å)
O(hydroxyl)-H(water)1.83.5
H(hydroxyl)-O(water)1.93.6
O(ether)-H(water)2.14.0
Note: This data is for illustrative purposes and represents hypothetical outcomes of a molecular dynamics simulation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental data.

For this compound, quantum chemical calculations, again often using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can predict the chemical shifts of the carbon and hydrogen atoms. qulacs.org Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. mit.edu

A crucial step in validating computational models is the correlation of these predicted spectra with experimentally obtained data. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations of the computational method.

Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C(quaternary)71.570.8
C(methoxymethyl)68.267.5
C(ether, adjacent)62.161.4
C(ether, beta)35.434.9
C(methoxy)59.358.7
Note: The presented spectral data is hypothetical due to the lack of published experimental and correlated computational studies for this specific compound.

Synthesis and Reactivity of Novel Derivatives and Scaffold Modifications

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the oxane ring is a primary site for functionalization. Its reactivity is influenced by steric hindrance, which can make reactions more challenging compared to primary or secondary alcohols. Nevertheless, a variety of transformations can be achieved, leading to the formation of esters and ethers.

Esterification of the tertiary alcohol can be accomplished using several methods. While standard Fischer esterification conditions (acid catalyst and alcohol) are generally not effective for tertiary alcohols due to competing elimination reactions, alternative methods can be employed. For instance, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can yield the corresponding esters. A particularly effective method for sterically hindered alcohols is the Yamaguchi esterification, which involves the use of 2,4,6-trichlorobenzoyl chloride (TBSC) and a stoichiometric amount of a tertiary amine like triethylamine, followed by the addition of the alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org This method is known to be effective for the esterification of tertiary alcohols and has been used in the synthesis of complex natural products containing tetrahydropyran (B127337) rings. frontiersin.org

The synthesis of ether derivatives from the tertiary hydroxyl group can also be achieved, although it requires specific conditions to overcome the low reactivity and potential for side reactions. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging for tertiary alcohols due to the strong basic conditions favoring elimination of the alkyl halide. However, under carefully controlled conditions with a suitable base and solvent system, this transformation may be possible.

Table 1: Representative Esterification Reactions for Tertiary Alcohols

Starting Material Reagents and Conditions Product Yield (%) Reference
Tertiary Alcohol Acyl Chloride, Pyridine Tertiary Ester Variable rsc.org
Tertiary Alcohol Acetic Anhydride, Methanesulfonic Acid Tertiary Acetate Not specified google.com
Sterically Hindered Alcohol 2,4,6-Trichlorobenzoyl Chloride, Et3N, DMAP Yamaguchi Ester High frontiersin.org

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) ether in 4-(methoxymethyl)oxan-4-ol serves as a protected form of a primary alcohol. The cleavage of this ether is a key transformation that unmasks the hydroxymethyl group, providing a new site for further functionalization. The MOM group is known for its stability under a range of conditions but can be selectively removed using specific reagents. adichemistry.com

Acid-catalyzed hydrolysis is a common method for the deprotection of MOM ethers. adichemistry.commasterorganicchemistry.com Treatment with a strong acid, such as hydrochloric acid or sulfuric acid, in a protic solvent like methanol (B129727) or water, can effectively cleave the ether bond to reveal the primary alcohol, yielding 4-(hydroxymethyl)oxan-4-ol. However, the presence of the acid-sensitive tertiary alcohol in the molecule requires careful selection of reaction conditions to avoid undesired side reactions, such as dehydration.

Milder and more selective methods for MOM group cleavage have been developed. For instance, the use of Lewis acids in combination with a soft nucleophile can be highly effective. A notable example is the use of zinc bromide (ZnBr₂) and a thiol, such as n-propanethiol (n-PrSH), which has been shown to rapidly and selectively deprotect MOM ethers, including those of tertiary alcohols, often in high yields and with high selectivity in the presence of other protecting groups. researchgate.net Another mild method involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of 2,2'-bipyridyl. acs.orgrsc.org This system has been shown to chemoselectively deprotect MOM ethers. rsc.org Furthermore, carbon tetrabromide in isopropanol (B130326) has been reported as an efficient system for the deprotection of MOM ethers. researchgate.net

Once the primary hydroxyl group is revealed, it can be further functionalized, for example, through oxidation to an aldehyde or a carboxylic acid, or by esterification or etherification, to generate a new library of derivatives.

Table 2: Selected Methods for the Deprotection of Methoxymethyl (MOM) Ethers

Substrate Reagents and Conditions Product Yield (%) Reference
MOM Ether HCl, MeOH, reflux Alcohol Good adichemistry.com
MOM Ether ZnBr₂, n-PrSH, CH₂Cl₂ Alcohol High researchgate.net
Aromatic MOM Ether TMSOTf, 2,2'-bipyridyl, CH₃CN Alcohol ~90% acs.org
MOM Ether CBr₄ (cat.), iPrOH, reflux Alcohol High researchgate.net

Modifications of the Oxane Ring System

The tetrahydropyran ring of this compound provides a stable scaffold that can be further modified to introduce additional complexity and functionality. These modifications can involve the introduction of new substituents on the ring or alterations to the ring structure itself through expansion or contraction.

The introduction of new functional groups onto the oxane ring can significantly alter the properties of the parent molecule. While the C4 position is fully substituted, the other positions on the ring (C2, C3, C5, and C6) are potential sites for functionalization. For instance, radical-based reactions could be employed to introduce substituents at positions that are electronically activated or sterically accessible. Furthermore, the synthesis of derivatives with pre-existing functional groups on the ring, prior to the formation of the this compound core, represents a viable strategy. For example, starting from a functionalized tetrahydropyranone, subsequent reactions could install the methoxymethyl and hydroxyl groups at the C4 position. The synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been reported, and these intermediates could potentially be converted to derivatives of this compound. researchgate.netnih.gov

Transformations that alter the size of the oxane ring can lead to the formation of novel heterocyclic systems. Ring contraction of substituted tetrahydropyrans to yield tetrahydrofuran (B95107) derivatives has been reported. acs.orgacs.orgnih.govdatapdf.com One such method involves a nitrite-catalyzed reaction with bromide under aerobic conditions, which transforms 2-substituted tetrahydropyrans into 2-acyltetrahydrofurans. acs.orgnih.govdatapdf.com While this specific reaction has been demonstrated on 2-phenyltetrahydropyran, the underlying principles could potentially be adapted for the ring contraction of derivatives of this compound, leading to highly functionalized tetrahydrofurans.

Conversely, ring expansion strategies could be employed to synthesize larger, seven-membered oxepane (B1206615) rings. Although specific examples starting from 4-hydroxytetrahydropyrans are not prevalent, general methods for ring expansion of cyclic alcohols, such as the Tiffeneau-Demjanov rearrangement, could be explored on suitably functionalized derivatives of this compound.

Synthesis of Chiral Derivatives with Defined Stereochemistry

Since this compound is an achiral molecule, the synthesis of chiral derivatives requires the introduction of at least one stereocenter. This can be achieved through various asymmetric synthesis strategies.

One approach involves the use of a chiral catalyst in a reaction that creates a stereocenter. For example, the asymmetric Prins cyclization between a homoallylic alcohol and an aldehyde can be used to synthesize chiral 2,4-disubstituted tetrahydropyran-4-ols. google.com A patent describes the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols using a chiral organocatalyst, such as camphor-10-sulfonic acid. google.com By analogy, a similar strategy could be envisioned for the synthesis of chiral derivatives of this compound, where a chiral catalyst directs the formation of a stereocenter at a position other than C4.

Another strategy involves starting with a chiral building block. For example, the synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones has been reported starting from readily available amino acids. nih.gov Such chiral auxiliaries could potentially be used to direct the stereoselective synthesis of derivatives of this compound. The stereoselective synthesis of highly substituted tetrahydropyrans, including those with quaternary centers, is an active area of research, with methods such as catalytic asymmetric hetero-Diels-Alder reactions being employed to construct the tetrahydropyran ring with high stereocontrol. nih.gov

Development of Complex Polycyclic Systems Incorporating the Oxan-4-ol Motif

The 4-hydroxy-tetrahydropyran motif is a key structural element in a number of complex natural products and can serve as a versatile building block for the synthesis of polycyclic systems. acs.org

Spirocyclic systems, where two rings share a single atom, can be constructed from tetrahydropyran derivatives. For example, a Prins-type cyclization of cyclic ketones with a homoallylic alcohol has been used to synthesize spirocyclic tetrahydropyrans. nih.govnorthwestern.edu This methodology could potentially be adapted to use a derivative of this compound as a precursor to novel spiro compounds. The synthesis of spiro[indene-2,7'-isoquinoline] and other spirocyclic systems often involves multicomponent reactions that could potentially incorporate a tetrahydropyran fragment. researchgate.net

Fused polycyclic ether systems are another important class of molecules where the tetrahydropyran ring is a common feature. The synthesis of trans-fused polycyclic ether systems that include a 4-hydroxy-5-methyl-tetrahydropyran ring has been achieved through a convergent strategy involving the coupling of two tetrahydropyran units. acs.orgscispace.com Key reactions in this synthesis include acetylide-aldehyde coupling and intramolecular hetero-Michael cyclization. acs.org Such strategies highlight the potential of using functionalized this compound derivatives as building blocks for the assembly of more complex, biologically relevant polycyclic ethers. mdpi.com

Applications of 4 Methoxymethyl Oxan 4 Ol in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The utility of 4-(Methoxymethyl)oxan-4-ol as a building block stems from the orthogonal reactivity of its functional groups. The tertiary hydroxyl group can be used for nucleophilic additions or as a directing group, while the ether linkage provides stability under many reaction conditions. The oxane ring itself imparts specific conformational constraints and solubility properties to the molecule. While detailed research on this specific compound is not abundant, the applications of closely related 4-substituted oxan-4-ols highlight its potential. For instance, the analogous compound 4-(aminomethyl)oxan-4-ol hydrochloride is utilized as a building block in the development of pharmaceutical compounds targeting conditions like cancer and schizophrenia.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound206195-75-7C7H14O3146.19
4-(Aminomethyl)oxan-4-ol hydrochloride666261-01-4C6H14ClNO2167.63
4-(Hydroxymethyl)oxan-4-ol87216-17-9C6H12O3132.16

The tetrahydropyran (B127337) motif is a key structural element in a vast array of natural products, including polyketides and marine-derived compounds. The strategic incorporation of substituted oxanes is often a critical challenge in their total synthesis. While no specific examples detailing the use of This compound in the total synthesis of a natural product have been prominently reported in scientific literature, the general importance of such building blocks is well-established. For instance, the synthesis of complex natural products often relies on the stereoselective construction of tetrahydropyran rings, which can be achieved through various methods, including hetero-Diels-Alder reactions and Prins cyclizations. mdpi.com The functional handles on This compound make it a potential precursor for more elaborate fragments in a convergent synthetic strategy.

The development of new synthetic methodologies often employs model systems to explore the scope and limitations of a new reaction. Substituted tetrahydropyrans are frequently used in this context. For example, studies on DDQ-mediated oxidative carbon-hydrogen bond activation have utilized tetrahydropyran-containing substrates to develop stereoselective methods for the synthesis of cis-2,6-disubstituted tetrahydropyrones. pitt.edu The unique substitution pattern of This compound could make it an interesting substrate for investigating new reactions, such as ring-opening or rearrangement-based methodologies, to access novel molecular scaffolds.

Construction of Oxacycle Scaffolds

The inherent structure of This compound makes it a direct precursor to more complex oxacycle-containing scaffolds. The tertiary alcohol can be eliminated to form an enol ether, or the ring can be cleaved under specific conditions to yield linear polyether fragments. While specific transformations of This compound are not widely documented, a related compound, [4-(methoxymethyl)oxan-4-yl]methanol , highlights the utility of this substitution pattern in building more elaborate structures. bldpharm.com The synthesis of various tetrahydropyran derivatives is a field of active research, with applications in creating structurally diverse libraries for drug discovery. pitt.edu

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of complex molecules is a cornerstone of modern organic chemistry. For 4-(Methoxymethyl)oxan-4-ol, future research will likely focus on developing synthetic pathways that are both high-yielding and adhere to the principles of green chemistry.

A primary target for investigation would be the adaptation of the Prins cyclization , a powerful method for constructing tetrahydropyran (B127337) rings. beilstein-journals.orgrsc.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org For the synthesis of this compound, a potential route could involve the reaction of a suitable homoallylic alcohol with methoxyacetaldehyde. Key areas for research in this context would include:

Catalyst Development : Exploring a range of Lewis and Brønsted acids to optimize reaction efficiency and selectivity. beilstein-journals.org The use of environmentally friendly catalysts, such as phosphomolybdic acid in water, could offer a sustainable approach. organic-chemistry.org

Stereocontrol : Investigating methods to control the stereochemistry at the newly formed stereocenters of the oxane ring, which is crucial for potential biological applications.

Alternative Starting Materials : Developing routes from alternative, readily available starting materials, such as the catalytic hydrogenation of corresponding oxazoline (B21484) precursors, could provide a more facile entry to this class of molecules. beilstein-journals.org

Another promising avenue is the nucleophilic addition to a tetrahydropyran-4-one precursor. The synthesis of substituted tetrahydropyran-4-ones is well-established, and the addition of a methoxymethyl Grignard reagent or a similar nucleophile could provide direct access to the target compound.

Synthetic StrategyKey PrecursorsPotential Advantages
Prins CyclizationHomoallylic alcohol, MethoxyacetaldehydeConvergent, potential for stereocontrol
Nucleophilic AdditionTetrahydropyran-4-one, Methoxymethyl nucleophileDirect installation of the C4 substituents

Exploration of Novel Reactivity Patterns and Rearrangements

The unique arrangement of functional groups in this compound—a tertiary alcohol adjacent to an ether linkage on the same carbon—opens the door to exploring novel chemical transformations.

One area of significant interest would be the investigation of acid-catalyzed rearrangements. The protonation of the hydroxyl group could lead to the formation of a tertiary carbocation at the C4 position. This reactive intermediate could then undergo a variety of rearrangements, potentially leading to novel heterocyclic scaffolds. A particularly relevant area of study would be the possibility of a 2-oxonia-Cope rearrangement , a known side reaction in Prins cyclizations that can lead to racemization or the formation of symmetric tetrahydropyrans. beilstein-journals.orgnih.govnih.gov Understanding and controlling this rearrangement for this compound could lead to the development of new synthetic methodologies.

Furthermore, the presence of the methoxymethyl group offers opportunities for unique reactivity. Cleavage of the methyl ether under specific conditions could unmask a hydroxymethyl group, providing a handle for further functionalization or intramolecular cyclization reactions.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling reaction outcomes. For this compound, several advanced analytical techniques could be employed to elucidate the mechanisms of its formation and subsequent reactions.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction. wikipedia.org For instance, using isotopically labeled precursors in the Prins cyclization synthesis of this compound could provide definitive evidence for the involvement of key intermediates, such as oxocarbenium ions, and could help to unravel the mechanism of any observed rearrangements. beilstein-journals.orgnih.gov

In-situ spectroscopy , such as ReactIR or in-situ NMR, allows for the real-time monitoring of reacting species. These techniques could be invaluable for detecting transient intermediates in the synthesis and subsequent reactions of this compound, providing a wealth of kinetic and mechanistic data.

Analytical TechniqueApplication in this compound Research
Isotopic LabelingTracing reaction pathways, elucidating rearrangement mechanisms. wikipedia.org
In-situ SpectroscopyReal-time monitoring of reactions, detection of transient intermediates.
Mass SpectrometryIdentification of products and intermediates. wikipedia.org
NMR SpectroscopyStructural elucidation of products and intermediates, studying conformational preferences.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and the ability to rapidly screen reaction conditions. nih.govchemrxiv.org The synthesis of this compound and its derivatives is well-suited for these modern technologies.

A continuous flow synthesis of this compound via a Prins cyclization could be developed. mdpi.com This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. Furthermore, flow chemistry enables the safe handling of reactive intermediates.

Automated synthesis platforms could be employed to rapidly generate a library of 4-(substituted-methoxymethyl)oxan-4-ol derivatives for biological screening. chemrxiv.orgnih.gov By systematically varying the substituents on the ether side chain, a diverse set of compounds could be synthesized and evaluated for their potential as pharmaceutical leads. The integration of in-line purification and analysis would further streamline this process. flinders.edu.au

Computational Design of Functionalized Oxane Derivatives with Predicted Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reactivity. nih.gov For this compound and its derivatives, computational modeling can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to investigate the stability of different conformations of the oxane ring and to predict the transition state energies for various reaction pathways. This information would be crucial for understanding the stereochemical outcomes of synthetic reactions and for predicting the likelihood of potential rearrangements.

Molecular modeling and docking studies could be employed to design novel oxane derivatives with specific biological targets in mind. nih.gov By computationally screening virtual libraries of compounds based on their predicted binding affinities, the most promising candidates for synthesis and biological evaluation can be identified, thereby accelerating the drug discovery process. The development of quantitative structure-activity relationship (QSAR) models could further aid in the design of potent and selective bioactive molecules.

Q & A

Q. What are the optimized synthetic routes for preparing 4-(Methoxymethyl)oxan-4-ol derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives such as [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride are synthesized via multi-step pathways involving:

  • Step 1: Formation of the oxane ring through cyclization of diols or epoxides under acidic or basic conditions.
  • Step 2: Methoxymethylation using reagents like methoxymethyl chloride in the presence of a base (e.g., NaH) to introduce the methoxymethyl group.
  • Step 3: Functional group modifications (e.g., amine introduction via reductive amination) .
    Key Variables:
  • Temperature control (<60°C) minimizes side reactions during methoxymethylation.
  • Catalysts (e.g., Pd/C for hydrogenation) improve selectivity and reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies methoxymethyl (-OCH2O-) and oxane ring protons (δ 3.2–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • HPLC-MS: Quantifies purity and detects byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations: Impurities (e.g., unreacted intermediates) alter solubility. Use preparative HPLC to isolate >98% pure compounds before testing .
  • Analytical Methods: Compare dynamic light scattering (DLS) and Karl Fischer titration for aqueous solubility vs. organic solvent stability .
  • Environmental Factors: Conduct stability studies under controlled humidity (40–60% RH) and temperature (20–25°C) to standardize results .

Q. What strategies improve low yields in nucleophilic substitution reactions involving this compound intermediates?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalytic Systems: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems .
  • Leaving Group Tuning: Replace halides with tosyl or mesyl groups to increase electrophilicity .
    Case Study: Substitution with thionyl chloride (SOCl2) achieved 85% yield for chloro-derivatives vs. 50% with PBr3 .

Q. What mechanisms underlie the neuroprotective and antimicrobial activities of this compound derivatives?

Methodological Answer:

  • Neuroprotection: Derivatives inhibit glutamate-induced excitotoxicity by modulating NMDA receptor subunits (e.g., GluN2B). Use patch-clamp electrophysiology and calcium imaging to validate .
  • Antimicrobial Action: Disruption of bacterial membrane integrity via hydrophobic interactions (methoxymethyl group) is quantified via MIC assays and SEM imaging of membrane damage .

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

Methodological Answer:

  • Chiral Catalysts: Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of precursor alkenes (ee >90%) .
  • Kinetic Resolution: Lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) separates enantiomers with >95% selectivity .
  • Stereochemical Analysis: Compare optical rotation and chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the oxidative stability of this compound derivatives?

Methodological Answer:

  • Controlled Studies: Replicate oxidation (e.g., KMnO4/CrO3) under inert (N2) vs. aerobic conditions. Aerobic oxidation often degrades methoxymethyl groups, reducing stability .
  • Spectroscopic Monitoring: Track carbonyl formation (IR: 1700 cm⁻¹; NMR: δ 200–210 ppm for ketones) to quantify degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.